2-(2-Chloroethyl)-1,3-dimethylbenzene
Overview
Description
The compound “2-(2-Chloroethyl)-1,3-dimethylbenzene” is a type of organochloride. Organochlorides are organic compounds containing at least one covalently bonded chlorine atom. Their wide structural variety and divergent chemical properties lead to a broad range of names and applications .
Synthesis Analysis
While specific synthesis methods for “2-(2-Chloroethyl)-1,3-dimethylbenzene” were not found, similar compounds such as “Bilastine” have been synthesized using novel intermediates . Another compound, “2-Chloro-N-(2-Chloroethyl)Ethanamine”, was mentioned in the context of the Vortioxetine manufacturing process .Scientific Research Applications
Kinetics and Chemical Reactions
- Kinetics of Oxidation and Ignition : Research on the oxidation of 1,2-dimethylbenzene, a similar compound, in various conditions showed insights into the kinetics of such reactions. This type of study is vital for understanding the reactivity and applications of related chemicals like 2-(2-Chloroethyl)-1,3-dimethylbenzene (Gaïl et al., 2008).
Chemical Synthesis
- Formation of Complex Compounds : The synthesis of complex organometallic compounds, such as those derived from dimethylbenzene variants, has been explored. This includes reactions involving tellurium, iodine, and sodium, which can be relevant to understanding the synthetic potential of 2-(2-Chloroethyl)-1,3-dimethylbenzene (Al-Rubaie, 1990).
Analytical Chemistry
- Chromatographic Analysis : Studies on the chromatographic separation of chloro derivatives of dimethylbenzenes, including techniques like gas chromatography, provide a framework for analyzing similar compounds like 2-(2-Chloroethyl)-1,3-dimethylbenzene (Bermejo et al., 1985).
Electrophilic Substitution Reactions
- Reaction with Nitric Acid : A study demonstrated the reaction of a chloro-dimethylbenzene derivative with nitric acid, leading to the formation of specific compounds. Such reactions are indicative of the reactivity patterns that could be expected from 2-(2-Chloroethyl)-1,3-dimethylbenzene (Fischer & Greig, 1974).
Structural Analysis
- X-Ray Structural Analysis : Investigations using X-ray monochromatic radiation scattering methods have been conducted to understand the molecular structure of liquid dimethylbenzenes, which can be analogous to studies on 2-(2-Chloroethyl)-1,3-dimethylbenzene (Drozdowski, 2006).
Liquid Properties and Reactions
- Behavior in Liquid Phase : The study of the properties of liquid dimethylbenzenes, including vibrations in atoms and molecular interactions, can provide insights into the behavior of similar compounds in a liquid state (Drozdowski, 2006).
Physical Chemistry
- Mixture Properties : Research on the boiling points and physical properties of binary mixtures involving dimethylbenzenes could be relevant to understanding the properties of mixtures including 2-(2-Chloroethyl)-1,3-dimethylbenzene (Prasad et al., 2003).
Biochemical Applications
- Antileukemic Activity : Studies on derivatives of dimethylbenzene compounds for potential antileukemic activity provide a pathway for exploring the biomedical applications of related compounds (Siwy et al., 2006).
Environmental Implications
- Degradation by Bacteria : Research on the degradation of dimethylbenzene by bacteria like Corynebacterium can offer insights into the biodegradation potential of similar compounds, including environmental impacts (Schraa et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-chloroethyl)-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKNJNFMDWOQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572237 | |
Record name | 2-(2-Chloroethyl)-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-1,3-dimethylbenzene | |
CAS RN |
30595-81-4 | |
Record name | 2-(2-Chloroethyl)-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30595-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloroethyl)-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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